![molecular formula C12H16O2 B1531573 2-Isobutoxy-4-methylbenzaldehyde CAS No. 2161067-32-7](/img/structure/B1531573.png)
2-Isobutoxy-4-methylbenzaldehyde
Overview
Description
2-Isobutoxy-4-methylbenzaldehyde (IBMB) is an aromatic aldehyde that is used in a variety of applications, including research and development of pharmaceuticals, cosmetics, and specialty chemicals. It is also a key intermediate in the synthesis of various other compounds. IBMB is a colorless liquid with a faint aromatic odor, and is soluble in most organic solvents.
Scientific Research Applications
Catalytic Conversion and Value-added Chemicals
Research by Moteki, Rowley, and Flaherty (2016) on the conversion of bioethanol to methylbenzaldehydes, including 2- and 4-methylbenzaldehyde, highlights the potential of using catalysts for producing valuable chemicals from renewable resources. The study demonstrates how methylbenzaldehydes can be synthesized through sequential aldol condensations and dehydrocyclization, offering a pathway for the production of phthalic anhydride and terephthalic acid precursors from ethanol (Moteki, Rowley, & Flaherty, 2016).
Electrocatalytic Activity and Biosensor Development
The work by Pariente et al. (1996) on the electrodeposition of dihydroxybenzaldehyde films and their catalytic activity towards NADH oxidation opens avenues for biosensor applications. This study suggests that similar derivatives, like 2-Isobutoxy-4-methylbenzaldehyde, could be explored for creating biosensors based on their redox-active properties and electrocatalytic activities (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).
Synthetic Applications in Organic Chemistry
Kokubo et al. (1999) demonstrated the reactivity of 2-hydroxybenzaldehydes with alkynes, alkenes, and allenes, using a rhodium catalyst to produce 2-alkenoylphenols. This finding indicates that this compound could be similarly reactive, serving as a precursor in synthetic organic chemistry for the construction of complex molecules (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).
Antimicrobial and Antioxidant Properties
Sumrra et al. (2018) explored Schiff base compounds derived from 2-hydroxybenzaldehyde for their antimicrobial and antioxidant activities. The study's approach to synthesizing biologically active compounds through the reaction of aldehydes with amines and further metal coordination suggests that derivatives of this compound could also exhibit similar bioactivities, with potential applications in medicinal chemistry (Sumrra, Kausar, Raza, Zubair, Zafar, Nadeem, Mughal, Chohan, Mushtaq, & Rashid, 2018).
Photostability and Photoprotective Applications
Migani et al. (2008) studied the photostability of O-hydroxybenzaldehyde through excited-state intramolecular proton transfer, revealing its role as a photoprotector. This suggests that this compound could also be investigated for its photoprotective properties, offering potential applications in materials science and photostability enhancement of products (Migani, Blancafort, Robb, & Debellis, 2008).
properties
IUPAC Name |
4-methyl-2-(2-methylpropoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-14-12-6-10(3)4-5-11(12)7-13/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIZZUSHMDSOGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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